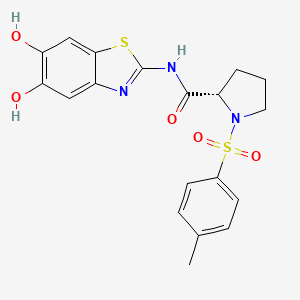
Aurora/LIM kinase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurora/LIM kinase-IN-1 is a potent dual inhibitor targeting both Aurora kinases and LIM kinases. Aurora kinases are serine/threonine kinases essential for the onset and progression of mitosis, while LIM kinases are involved in the regulation of cytoskeleton dynamics by controlling microtubule and actin filament turnover . This compound has shown promise in inhibiting the proliferation and invasion of glioblastoma multiforme, making it a potential candidate for drug development in various cancers .
Preparation Methods
The synthetic routes and reaction conditions for Aurora/LIM kinase-IN-1 involve several steps. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and purification processes. The industrial production methods are optimized to ensure high yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Aurora/LIM kinase-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Aurora/LIM kinase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Aurora and LIM kinases.
Biology: Helps in understanding the role of these kinases in cell division and cytoskeleton dynamics.
Medicine: Potential therapeutic agent for treating cancers, particularly glioblastoma multiforme.
Industry: Used in drug development efforts for various cancers
Mechanism of Action
Aurora/LIM kinase-IN-1 exerts its effects by inhibiting the activity of Aurora and LIM kinases. Aurora kinases are involved in the regulation of mitosis, while LIM kinases control cytoskeleton dynamics. By inhibiting these kinases, the compound disrupts cell division and motility, leading to reduced proliferation and invasion of cancer cells .
Comparison with Similar Compounds
Aurora/LIM kinase-IN-1 is unique due to its dual inhibition of both Aurora and LIM kinases. Similar compounds include:
Aurora kinase inhibitors: Such as alisertib, which specifically targets Aurora A kinase.
LIM kinase inhibitors: Such as LIM kinase-IN-1, which specifically targets LIM kinases.
This compound stands out due to its ability to target both kinase families, offering a broader range of therapeutic applications .
Properties
Molecular Formula |
C16H20N6O |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
8-propan-2-yl-2-[(1-propan-2-ylpyrazol-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C16H20N6O/c1-10(2)21-9-13(8-18-21)19-16-17-7-12-5-6-14(23)22(11(3)4)15(12)20-16/h5-11H,1-4H3,(H,17,19,20) |
InChI Key |
WANOQCJEBRGYPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC2=NC=C3C=CC(=O)N(C3=N2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


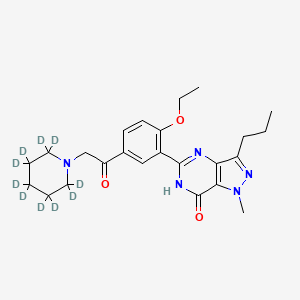
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)

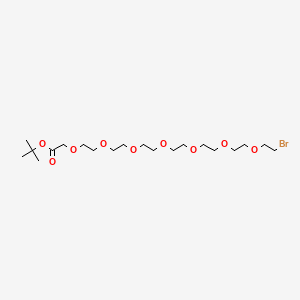

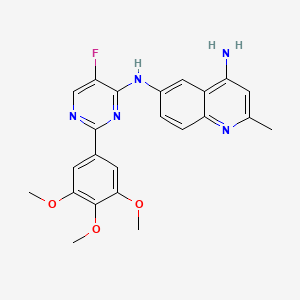
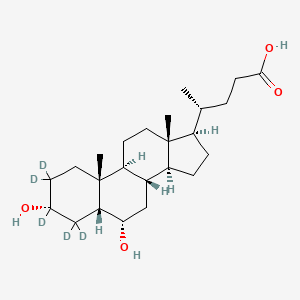
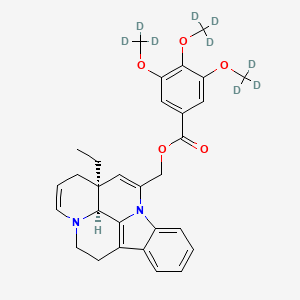
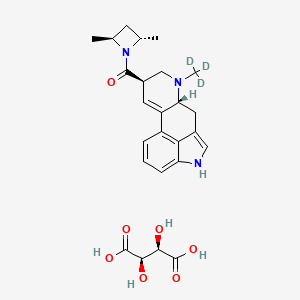
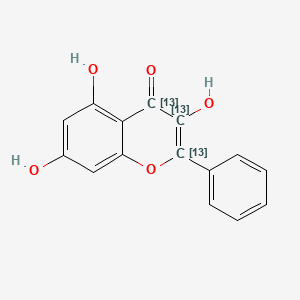
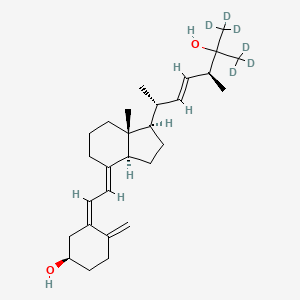

![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
